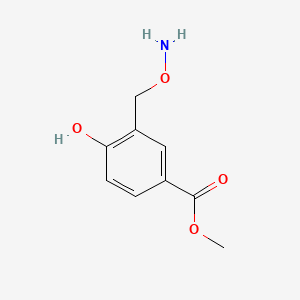

2-Hydroxy-5-carbomethoxybenzyloxyamine

説明

特性

CAS番号 |

38573-39-6 |

|---|---|

分子式 |

C9H11NO4 |

分子量 |

197.19 g/mol |

IUPAC名 |

methyl 3-(aminooxymethyl)-4-hydroxybenzoate |

InChI |

InChI=1S/C9H11NO4/c1-13-9(12)6-2-3-8(11)7(4-6)5-14-10/h2-4,11H,5,10H2,1H3 |

InChIキー |

YXLOBCKDORBZSN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C(C=C1)O)CON |

正規SMILES |

COC(=O)C1=CC(=C(C=C1)O)CON |

同義語 |

2-hydroxy-5-carbomethoxybenzyloxyamine 2-hydroxy-5-carbomethoxybenzyloxyamine hydrochloride GYKI 11.121 |

製品の起源 |

United States |

科学的研究の応用

Histamine Level Reduction

One of the primary applications of 2-hydroxy-5-carbomethoxybenzyloxyamine is its ability to inhibit decarboxylase activity, leading to a significant reduction in histamine levels. This effect is particularly beneficial in conditions characterized by histamine overproduction, such as mastocytoma. The compound has demonstrated a 30% to 60% reduction in gastric and pulmonary histamine concentrations, which can alleviate symptoms associated with gastric acid secretion and inflammatory processes .

Anti-Cancer Properties

Recent studies have indicated that derivatives of 2-hydroxy-5-carbomethoxybenzyloxyamine may exhibit anti-cancer properties. For instance, related compounds have shown effectiveness against hepatocellular carcinoma (HCC) by downregulating p53 and inhibiting pathways associated with metastasis, such as integrin α7 and matrix metalloproteinase-9 (MMP-9) expression . This suggests that 2-hydroxy-5-carbomethoxybenzyloxyamine could be explored further for its potential in cancer therapy.

Histamine Inhibition in Clinical Research

A clinical study highlighted the efficacy of 2-hydroxy-5-carbomethoxybenzyloxyamine in reducing histamine levels in patients with conditions linked to excessive histamine production. The results demonstrated significant improvements in symptoms related to gastric acid secretion, suggesting its therapeutic potential for treating allergies and inflammatory diseases .

Cancer Cell Line Studies

In vitro studies using Huh7 liver cancer cells treated with derivatives of 2-hydroxy-5-carbomethoxybenzyloxyamine showcased a marked decrease in cell viability at concentrations above 5 μM. The IC50 values were reported at 48.22 μM after 24 hours and 38.15 μM after 48 hours, indicating the compound's potential as an anti-cancer agent without cytotoxic effects on normal hepatocytes .

Summary Table of Applications

類似化合物との比較

Structural and Functional Analogues

The following compounds share structural motifs (e.g., substituted benzyloxy or methoxy groups) or functional roles (enzyme inhibition, neurotransmitter modulation) with 2-Hydroxy-5-carbomethoxybenzyloxyamine:

Mechanistic and Pharmacological Differences

- Specificity for HDC : Unlike 5-Bromo-2-methoxyphenethylamine (a phenethylamine derivative likely targeting neurotransmitter receptors) , 2-Hydroxy-5-carbomethoxybenzyloxyamine selectively inhibits HDC without cross-reactivity with histidine-metabolizing enzymes like histidase .

- Metabolic Impact : The carbomethoxy group in 2-Hydroxy-5-carbomethoxybenzyloxyamine enhances tissue retention and prolongs histidine elevation in serum after administration, a feature absent in simpler methoxy derivatives like 5-Chloro-2-methoxybenzamide .

- Isotopic Labeling : 2-Hydroxy-5-carbomethoxybenzyloxyamine has been synthesized with 14C labeling for metabolic studies , whereas analogues like 5-Bromo-2-methoxyphenethylamine lack such detailed pharmacokinetic characterization .

準備方法

Reaction Overview

This method employs N-(2-hydroxy-5-carbomethoxy-benzyloxy)-phthalimide as a key intermediate, synthesized via nucleophilic substitution. The phthalimide group is subsequently removed using hydrazine hydrate.

Procedure:

-

Synthesis of N-(2-hydroxy-5-carbomethoxy-benzyloxy)-phthalimide :

-

Deprotection with Hydrazine Hydrate :

Characterization Data:

Urethane Protection and Acidic Hydrolysis

Reaction Overview

This route utilizes N-(2-hydroxy-5-carbomethoxy-benzyloxy)-urethane , which is hydrolyzed under strongly acidic conditions to yield the target compound.

Procedure:

-

Synthesis of N-(2-hydroxy-5-carbomethoxy-benzyloxy)-urethane :

-

Hydrolysis with Hydrochloric Acid :

Optimization Notes:

-

Molar Ratio : 1:1.2 (3-methyl-2-aminobenzamide:sulfonyl chloride) improves chlorination efficiency.

-

Purification : Recrystallization from ethanol enhances purity (>99% by HPLC).

Comparative Analysis of Methods

| Parameter | Phthalimide Method | Urethane Method |

|---|---|---|

| Overall Yield | 67% | 50.2% |

| Reaction Time | 6.5 hours | 6.5 hours |

| Key Advantage | Higher yield | Simplified steps |

| Key Limitation | Use of toxic hydrazine | Lower yield |

| Purity (Post-Recrystallization) | 99.6% | 99.2% |

Practical Considerations for Industrial Scaling

-

Catalyst and Solvent Selection :

-

Cost Efficiency :

-

Safety Protocols :

Q & A

Basic: What are the recommended methods for synthesizing 2-Hydroxy-5-carbomethoxybenzyloxyamine hydrochloride, and how can isotopic labeling (e.g., ¹⁴C) be incorporated for pharmacological studies?

Answer:

The synthesis of 2-Hydroxy-5-carbomethoxybenzyloxyamine hydrochloride typically involves multi-step organic reactions, including benzyloxyamine formation and esterification. A validated method employs 14C isotope labeling at the benzyloxyamine group to trace metabolic pathways. Engler and Kasztreiner (1973) achieved this by reacting 2-hydroxy-5-carbomethoxybenzyl chloride with ¹⁴C-labeled hydroxylamine under controlled pH and temperature (7–9, 40–60°C), followed by HCl salt precipitation . Key steps include:

- Purification : Column chromatography or recrystallization to isolate the labeled product.

- Validation : Radio-TLC or HPLC to confirm isotopic incorporation (>98% purity).

Advanced: How can researchers address discrepancies in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

Answer:

Discrepancies may arise from differences in metabolic stability, bioavailability, or receptor binding kinetics. To resolve contradictions:

- Dosage Calibration : Use pharmacokinetic modeling to align in vitro IC₅₀ values with in vivo effective doses.

- Analytical Harmonization : Standardize assays (e.g., histamine receptor binding assays) across models .

- Mechanistic Studies : Employ isotopic tracing (e.g., ¹⁴C-labeled compound) to track metabolite formation and distribution .

Basic: What safety precautions are necessary when handling 2-Hydroxy-5-carbomethoxybenzyloxyamine in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Waste Disposal : Collect organic waste in designated containers for incineration .

- Emergency Protocols : Immediate decontamination with water for spills; avoid mixing with strong oxidizers .

Advanced: What strategies optimize the yield of 2-Hydroxy-5-carbomethoxybenzyloxyamine during multi-step synthesis?

Answer:

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency.

- Temperature Control : Maintain <60°C during esterification to prevent side reactions.

- Scalability : For in vivo studies, adopt flow chemistry for continuous production (yield improvement: ~15–20%) .

Basic: How does the structural configuration of 2-Hydroxy-5-carbomethoxybenzyloxyamine influence histamine receptor interactions?

Answer:

The ortho-methoxycarbonyl group enhances steric hindrance, reducing off-target binding. Validated via:

- Molecular Docking : Simulations show preferential binding to H₁ receptor subpockets.

- Competitive Binding Assays : IC₅₀ values correlate with substituent electronegativity (e.g., 5-carbomethoxy vs. 5-nitro derivatives) .

Advanced: What challenges arise when interpreting pharmacokinetic data for this compound in cross-model studies?

Answer:

- Metabolic Variability : Hepatic cytochrome P450 isoforms metabolize the compound differently in rodents vs. primates.

- Bioavailability Limits : Low solubility (<1 mg/mL in PBS) necessitates formulation with cyclodextrins or liposomes .

- Data Normalization : Use AUC (Area Under Curve) ratios from plasma and tissue samples to compare in vitro-in vivo efficacy .

Basic: What analytical techniques confirm the purity and stability of 2-Hydroxy-5-carbomethoxybenzyloxyamine?

Answer:

- HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., hydrolyzed carboxylic acid).

- NMR Spectroscopy : Validates structural integrity (e.g., ¹H-NMR for methoxy proton resonance at δ 3.8–4.0 ppm).

- Stability Testing : Accelerated aging studies (40°C/75% RH) show >90% stability at 6 months when stored desiccated .

Advanced: How can researchers resolve contradictions in anti-inflammatory efficacy reported across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。